N1-((3-((4-氯苯基)磺酰基)恶唑烷-2-基)甲基)-N2-(4-甲基苄基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

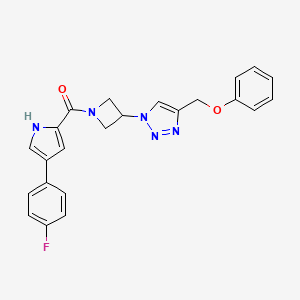

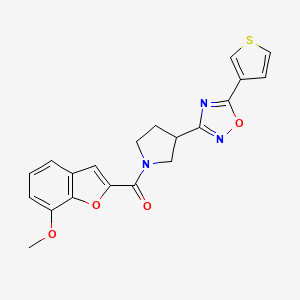

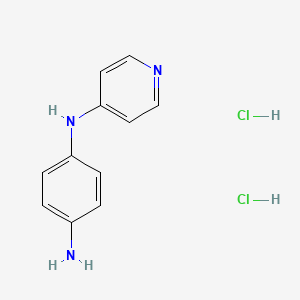

The compound N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a molecule that likely contains an oxazolidin-2-one core, a sulfonamide moiety, and an oxalamide group. The presence of a 4-chlorophenyl group suggests potential for interactions such as hydrogen bonding or halogen bonding, which could influence the molecule's physical properties and reactivity.

Synthesis Analysis

The synthesis of related oxazolidin-2-ones has been reported through the condensation of optically active oxazolidin-2-ones with aldehydes and benzenesulfinic acid . The resulting sulfones can be converted into N-acyliminium ions at low temperatures using titanium tetrachloride, which then react with allyltrimethylsilane. This process can be stereoselective, with the best results obtained using (R)-5,5-dimethyl-4-phenyloxazolidin-2-one as a chiral auxiliary . Additionally, the synthesis of oxazolidinones with sulfonamide groups has been achieved starting from prochiral 1,3-dichloro-2-propanol and chlorosulfonyl isocyanate, involving a carbamoylation–sulfamoylation reaction followed by intermolecular cyclization .

Molecular Structure Analysis

The molecular structure of oxazolidin-2-ones can be complex, and the stereochemistry is particularly important. X-ray studies have been used to determine the enantioselectivity during the cyclization step of similar compounds . The presence of a 4-chlorophenyl group and a 4-methylbenzyl group in the molecule of interest suggests that there could be significant steric effects influencing the molecular conformation and possibly the reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of oxazolidin-2-ones can be influenced by the presence of substituents on the ring. For instance, the generation of N-acyliminium ions from sulfones and their subsequent reactions with allyltrimethylsilane indicate that these compounds can participate in allylation reactions . The unusual stereochemical outcomes observed in some cases suggest that the Lewis acid complexation with the N-acyliminium ion may play a role in determining the stereochemistry of the reaction products .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide are not detailed in the provided papers, the properties of related compounds can offer some insights. The oxazolidin-2-one ring is known to be a versatile scaffold in medicinal chemistry due to its stability and the ability to introduce various functional groups. The sulfonamide moiety is often associated with good solubility and potential biological activity. The presence of chlorophenyl and methylbenzyl groups could affect the lipophilicity of the molecule, which in turn would influence its solubility and potential for crossing biological membranes.

科学研究应用

抗菌活性

一项研究重点关注了带有酰胺、磺酰胺和硫脲部分的1,3-恶唑烷酮衍生物的设计和评估,突出了它们在抗菌应用中的潜力。在其他化合物中,化合物16对革兰氏阳性菌,特别是金黄色葡萄球菌表现出显着的抗菌活性,在某些评估中超过了氯霉素的功效。该化合物的这种作用与其破坏细菌细胞膜的能力有关,正如荧光显微镜下碘化丙啶的强烈染色所证明的那样。该研究还探讨了遗传毒性、细胞毒性和ADME(吸收、分布、代谢和排泄)参数,发现化合物16在其活性浓度下无致突变性和无细胞毒性,表明其作为候选药物的潜力(Karaman等,2018)。

新型合成方法

另一个研究途径涉及功能化恶唑烷酮的新型合成方法。一项研究报告了通过光气与氮丙啶-2-甲醇的分子内环化,对映体纯N-(R)-α-甲基苄基-4(R)-(氯甲基)恶唑烷酮进行了立体选择性合成。这种方法还促进了(L)-均苯丙氨醇类似物的合成,展示了恶唑烷酮衍生物在合成具有潜在生物活性的复杂分子的多功能性(Park等,2003)。

杂环化合物合成

进一步的研究探索了高度功能化的新型β-内酰胺和噻唑烷基接枝的四氢苯并噻吩的合成,证明了对各种细菌和真菌菌株具有显着的抗菌活性。这强调了恶唑烷酮衍生物在促成开发具有广谱活性的新型抗菌剂方面的潜力(Babu等,2013)。

机理见解和应用

其他研究提供了对恶唑烷酮衍生物的机制和应用的见解,例如它们在磺酰胺合成中的作用以及它们在生成新型杂环化合物中的效用。这些研究不仅突出了恶唑烷酮衍生物的化学多功能性,而且还突出了它们在各种科学和治疗背景中的潜力,从抗菌剂到新型合成方法的开发(Borghese等,2006; Tlekhusezh等,1996)。

属性

IUPAC Name |

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O5S/c1-14-2-4-15(5-3-14)12-22-19(25)20(26)23-13-18-24(10-11-29-18)30(27,28)17-8-6-16(21)7-9-17/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWRFUZFLHHENN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2552637.png)

![6-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552640.png)

![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2552653.png)

![(E)-3-(1-(3-(2-fluorophenyl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2552657.png)